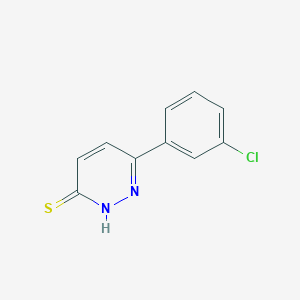

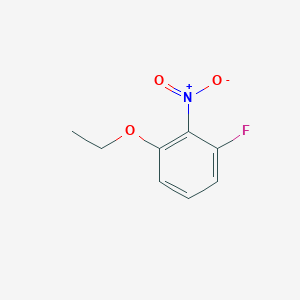

6-(3-chlorophenyl)pyridazine-3(2H)-thione

Descripción general

Descripción

Synthesis Analysis

Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . A number of 6-aryl-3 (2H)-pyridazinone derivatives substituted at position 5 have been synthesized . Their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .Molecular Structure Analysis

Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . Pyridazinones are a category of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Chemical Reactions Analysis

Pyridazinones have been found to exhibit a wide range of pharmacological activities . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles .Physical And Chemical Properties Analysis

The molecular weight of 6-(3-chlorophenyl)pyridazine-3(2H)-thione is 206.62800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research shows that derivatives of pyridazine, such as 6-phenyl-2H-pyridazine-3-thione, are effective corrosion inhibitors for mild steel in acidic environments. The inhibitory effect is attributed to the presence of a sulfur atom in the molecular structure, enhancing adsorption on metal surfaces (Khadiri et al., 2016).

Antimicrobial Activities

Pyridazine derivatives, including those based on 6-chloropyridazin3-(2H)-thione, have been synthesized and shown to exhibit significant antimicrobial activity against various gram-positive, gram-negative bacteria, and fungi (El-Salam et al., 2013).

Heterocyclic Compound Synthesis

6-(3-chlorophenyl)pyridazine-3(2H)-thione serves as a key intermediate in the synthesis of various heterocyclic compounds, including quinazolinones and pyrazole derivatives, with potential antitumor activity (El-Ghaffar et al., 2012).

Theoretical and Quantum Chemical Studies

Density Functional Theory (DFT) calculations have been used to study the inhibitory action of pyridazine derivatives, including this compound, on metal corrosion. These studies provide insight into the molecular properties influencing their effectiveness as corrosion inhibitors (Zarrouk et al., 2012).

Mecanismo De Acción

Target of Action

It’s known that pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with a plethora of activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .

Mode of Action

It’s known that a number of 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Safety and Hazards

Direcciones Futuras

Pyridazinones hold considerable interest relative to the preparation of organic intermediates and physiologically active compounds . Several drugs based on its nucleus have come into light . This nucleus is also known as “wonder nucleus” as it has given many compounds with a varied range of pharmacodynamic profile . Therefore, it is expected that pyridazinones will continue to be an area of active research in the future .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2S/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTIGJNEUJXILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)